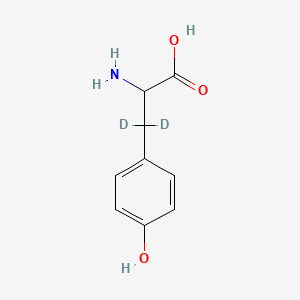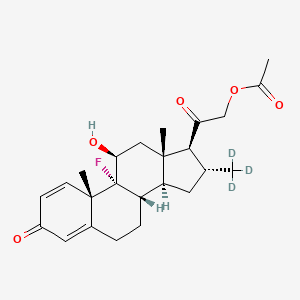
Desoxymetasone-d3 21-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desoxymetasone 21-acetate-d3 is a deuterium-labeled analogue of Desoxymetasone 21-acetate, which is an impurity of Desoxymetasone. Desoxymetasone is a topical corticosteroid used to treat inflammatory and pruritic dermatoses. The deuterium labeling in Desoxymetasone 21-acetate-d3 allows for its use in various research applications, particularly in the study of metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desoxymetasone 21-acetate-d3 involves the incorporation of deuterium atoms into the Desoxymetasone 21-acetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Desoxymetasone 21-acetate-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to maintain the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure for handling deuterated compounds.
化学反応の分析
Types of Reactions
Desoxymetasone 21-acetate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Desoxymetasone 21-acetate-d3 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace metabolic pathways and reaction mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations
作用機序
類似化合物との比較
Desoxymetasone 21-acetate-d3 can be compared with other similar compounds, such as:
Desoxymetasone: The parent compound, used as a topical corticosteroid.
Dexamethasone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone acetate: A derivative of Dexamethasone with an acetate group
Desoxymetasone 21-acetate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing metabolic pathways and studying reaction mechanisms.
特性
分子式 |
C24H31FO5 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1/i1D3 |
InChIキー |
HRPWQACPJGPYRH-FKZFVMGUSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)

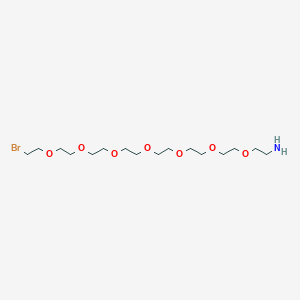
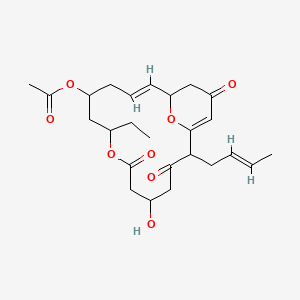
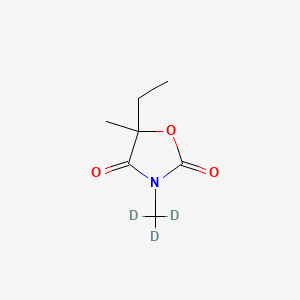
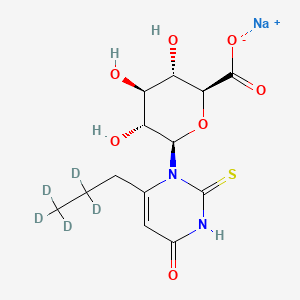
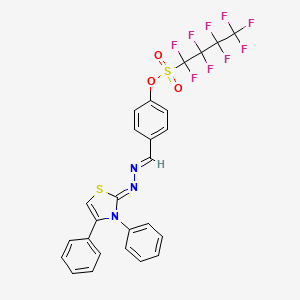
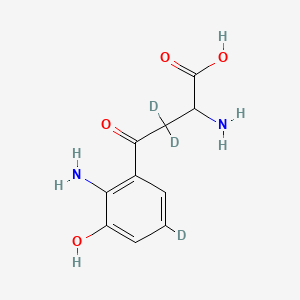
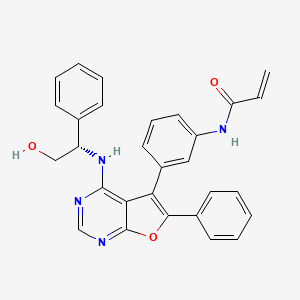
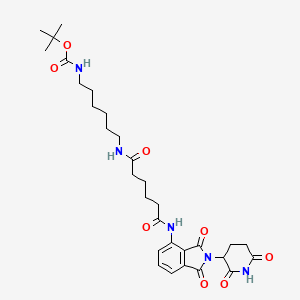
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

